N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide
Description
N'-(4-((2,6-Dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a carbohydrazide moiety at position 5. The carbohydrazide group is further substituted with a benzoyl ring bearing a sulfonyl-linked 2,6-dimethylmorpholine moiety. This structure combines pharmacophoric elements common in medicinal chemistry: the benzothiazole scaffold is associated with antitumor and antimicrobial activity, while the morpholino sulfonyl group may enhance solubility and target binding .
Synthetic routes for analogous compounds (e.g., and ) suggest that the target molecule could be synthesized via coupling reactions involving hydrazide intermediates and sulfonated benzoyl derivatives. For instance, highlights the use of coupling agents like dicyclohexylcarbodiimide (DCC) and surfactants (TPGS-750-M-H2O) for morpholino-containing systems, which may apply here .
Properties
IUPAC Name |
N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-benzothiazole-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-13-10-25(11-14(2)30-13)32(28,29)17-6-3-15(4-7-17)20(26)23-24-21(27)16-5-8-18-19(9-16)31-12-22-18/h3-9,12-14H,10-11H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOQDMPODRKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and hydrazines. The resulting structure features a benzo[d]thiazole core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antiproliferative effects against cancer cell lines, antimicrobial properties, and potential antiviral activity.
Anticancer Activity
- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it inhibited the growth of leukemia cell lines with IC50 values ranging from 5 to 10 µM. This cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.
- Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to apoptosis. Additionally, it may inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
While many derivatives of benzothiazole exhibit antimicrobial properties, this compound demonstrated limited antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The lack of significant activity suggests that further structural modifications may be necessary to enhance its antimicrobial efficacy.
Antiviral Activity
Preliminary studies indicate that this compound may possess antiviral properties against certain viruses; however, more comprehensive testing is required to establish its effectiveness against specific viral strains such as HIV or Hepatitis B.
Comparative Data Table
| Activity | IC50 Value (µM) | Target Cell Lines/Pathogens | Mechanism |
|---|---|---|---|
| Anticancer | 5 - 10 | Leukemia cell lines | Induction of apoptosis |
| Antimicrobial | >100 | Staphylococcus aureus, E. coli | Limited activity |
| Antiviral | Not established | HIV, Hepatitis B | Requires further study |
Case Studies
- Case Study 1 : A study conducted on a panel of leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
- Case Study 2 : In a comparative study analyzing various benzothiazole derivatives, this compound was noted for its relatively high cytotoxicity but low antimicrobial effectiveness. Researchers suggested that modifications to the morpholine group might enhance its spectrum of activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- The target compound’s sulfonyl-morpholino group distinguishes it from simpler benzothiazoles (e.g., 6g–6i) and hydrazinecarbothioamides (). This group likely enhances polarity and target specificity compared to non-sulfonated analogs.
Spectroscopic Comparisons
Table 2: IR and NMR Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
